(6-Aminopyridin-3-yl)boronic acid hydrochloride
Overview
Description
(6-Aminopyridin-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C5H8BClN2O2 and a molecular weight of 174.39 g/mol . It is a boronic acid derivative that contains an aminopyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of (6-Aminopyridin-3-yl)boronic acid hydrochloride is cis-diol-containing biomolecules . These biomolecules play a crucial role in various biological processes, including cell signaling, molecular recognition, and metabolism.
Mode of Action
This compound interacts with its targets through a process known as boronate affinity . This compound exhibits a high affinity towards cis-diol-containing biomolecules, leading to changes in their function and activity .
Biochemical Pathways
It’s known that the compound’s interaction with cis-diol-containing biomolecules can influence various biological pathways, potentially leading to downstream effects on cellular processes .
Pharmacokinetics
The compound is known to exhibit excellent water solubility , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cis-diol-containing biomolecules it interacts with. By binding to these targets, the compound can modulate their activity and potentially influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound exhibits a low binding pH , suggesting that changes in environmental pH could potentially affect its binding affinity and overall activity. Furthermore, the compound’s storage temperature can also impact its stability .
Biochemical Analysis
Biochemical Properties
(6-Aminopyridin-3-yl)boronic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the selective extraction and enrichment of cis-diol-containing biomolecules. This compound exhibits high affinity and excellent water solubility towards cis-diol-containing compounds, which include various enzymes, proteins, and other biomolecules. The interaction between this compound and these biomolecules is primarily based on the formation of reversible covalent bonds, allowing for efficient extraction and separation under neutral or acidic conditions .
Cellular Effects
This compound influences various cellular processes by interacting with cis-diol-containing biomolecules. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to selectively bind to specific biomolecules can modulate their activity, leading to changes in cellular functions. This can include alterations in metabolic pathways, enzyme activities, and the regulation of gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with cis-diol-containing biomolecules. This interaction is facilitated by the boronic acid moiety, which can bind to diol groups present in various biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its efficacy in selectively enriching cis-diol-containing biomolecules, although its stability and activity should be regularly monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound can effectively modulate the activity of specific biomolecules without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of cis-diol-containing biomolecules. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of specific metabolites. These interactions can result in changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s ability to selectively bind to cis-diol-containing biomolecules also plays a role in its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may localize to the nucleus, cytoplasm, or other organelles, depending on the presence of specific targeting sequences or modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 6-bromo-3-pyridineboronic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like ethanol or dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The aminopyridine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other boronic acid derivatives .
Scientific Research Applications
(6-Aminopyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (6-Aminopyridin-3-yl)boronic acid
- (6-Bromopyridin-3-yl)boronic acid
- (6-Methoxypyridin-3-yl)boronic acid
Uniqueness
(6-Aminopyridin-3-yl)boronic acid hydrochloride is unique due to its combination of an aminopyridine moiety and a boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3,9-10H,(H2,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPSNZAJKRVBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-15-7 | |
Record name | (6-aminopyridin-3-yl)boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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